1-Piperidineacetyl chloride
Overview
Description
1-Piperidineacetyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its reactivity and ability to form various derivatives .
Preparation Methods
1-Piperidineacetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods often involve the use of more efficient and scalable processes. For example, continuous flow reactions and the use of catalysts can enhance the yield and purity of the compound. These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
1-Piperidineacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-piperidineacetic acid and hydrochloric acid.
Reduction: It can be reduced to 1-piperidineethanol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperidineacetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidineacetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of amides, esters, and other derivatives. This reactivity is crucial for its role in organic synthesis and drug development .
Comparison with Similar Compounds
1-Piperidineacetyl chloride can be compared with other acyl chlorides and piperidine derivatives:
Acetyl chloride: Unlike this compound, acetyl chloride lacks the piperidine ring, making it less versatile in forming heterocyclic compounds.
Piperidinecarboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of an acyl chloride, leading to different reactivity and applications.
Similar compounds include piperidinecarboxylic acid, acetyl chloride, and other piperidine derivatives .
Properties
IUPAC Name |
2-piperidin-1-ylacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBJCAHTXOWUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310189 | |
Record name | 1-Piperidineacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50618-83-2 | |
Record name | 1-Piperidineacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50618-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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